2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Overview

Description

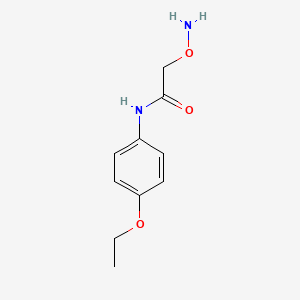

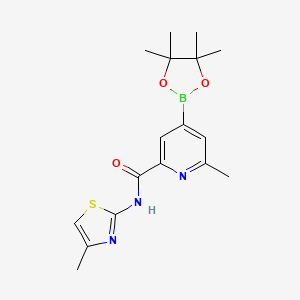

2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- is a useful research compound. Its molecular formula is C17H22BN3O3S and its molecular weight is 359.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Activity

Research on N-tetrazolylpyridinecarboxamides, closely related to 2-Pyridinecarboxamide derivatives, has shown significant antiallergic properties. Studies revealed that the presence of an acidic N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus is crucial for antiallergic activity. For instance, compounds like 6-Methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide demonstrated notable oral activity and low toxicity in passive cutaneous anaphylaxis (PCA) assays, indicating potential for developing antiallergic agents (Honma et al., 1984).

Antibacterial Properties

1,3,4-Oxadiazole thioether derivatives, which include structures related to 2-Pyridinecarboxamide, have been synthesized and evaluated for their antibacterial activities. These compounds exhibited promising inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo), with some showing superior efficacy compared to commercial agents. This suggests a potential application in developing new antibacterial agents to combat plant pathogens (Song et al., 2017).

Environmental Applications

N2,N6-Di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives have been synthesized and applied in environmental remediation, specifically for the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes. These compounds have shown high adsorption capacities and could be effectively used for the purification of industrial effluents, highlighting their environmental significance (Zargoosh et al., 2015).

Synthetic Utility in Medicinal Chemistry

The synthesis of complex molecular structures like the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, relevant to macrocyclic antibiotics such as GE 2270 A, showcases the synthetic versatility of 2-Pyridinecarboxamide derivatives. These efforts in constructing intricate molecular architectures underscore the role of such compounds in advancing synthetic methodologies for pharmaceutical development (Okumura et al., 1998).

Anticancer Research

Novel pyrazolopyrimidines derivatives, which can be derived from 2-Pyridinecarboxamide frameworks, have been synthesized and evaluated for their anticancer properties. This research demonstrates the potential of 2-Pyridinecarboxamide derivatives in the development of new therapeutic agents targeting cancer, contributing to the expanding arsenal of anticancer compounds (Rahmouni et al., 2016).

properties

IUPAC Name |

6-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BN3O3S/c1-10-7-12(18-23-16(3,4)17(5,6)24-18)8-13(19-10)14(22)21-15-20-11(2)9-25-15/h7-9H,1-6H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFCIEJWJXAUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=NC(=CS3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678204 | |

| Record name | 6-Methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- | |

CAS RN |

947179-28-4 | |

| Record name | 6-Methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)

![3-Picoline,4-[(o-methoxyphenyl)ethynyl]-](/img/structure/B1502719.png)

![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)